molecular formula C14H27N5O4 B6302483 Boc-D-Dap(N3).CHA (N-alpha-t-Butyloxycarbonyl-3-azido-D-alanine cyclohexylamine salt) CAS No. 2098496-96-7

Boc-D-Dap(N3).CHA (N-alpha-t-Butyloxycarbonyl-3-azido-D-alanine cyclohexylamine salt)

Cat. No. B6302483
CAS RN: 2098496-96-7
M. Wt: 329.40 g/mol
InChI Key: YDTIDHZIISJNBU-NUBCRITNSA-N
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Description

Boc-D-Dap(N3).CHA is a click chemistry reagent containing an azide group . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .


Synthesis Analysis

The synthesis method of N-Boc-Dolaprine and Boc-Dap DCHA has been disclosed in a patent . The synthesis method comprises several steps, including a Reformatsky reaction under activation of zinc powder .


Molecular Structure Analysis

The molecular formula of Boc-D-Dap(N3).CHA is C14H27N5O4 . It contains an azide group, which is a functional group characterized by the formula R-N3 .


Chemical Reactions Analysis

Boc-D-Dap(N3).CHA is a reagent used in click chemistry . Click chemistry is a type of chemical synthesis that is characterized by its high yield, specificity, and simplicity . It is used for binding between various types of molecules, including nucleic acids, lipids, and proteins .


Physical And Chemical Properties Analysis

Boc-D-Dap(N3).CHA is a white crystalline powder . It has a molecular weight of 329.40 . Its melting point is 124 - 126 °C .

Mechanism of Action

Target of Action

Boc-D-Aza-OH (CHA) is a click chemistry reagent . Click chemistry is a powerful tool for creating covalent bonds between molecular fragments . The primary targets of Boc-D-Aza-OH (CHA) are various biological molecules such as nucleic acids, lipids, and proteins .

Mode of Action

Boc-D-Aza-OH (CHA) interacts with its targets through a process known as click chemistry . This process involves the formation of covalent bonds between the azide group in Boc-D-Aza-OH (CHA) and alkyne groups present in other molecules . The result is a stable triazole linkage that is resistant to cleavage .

Biochemical Pathways

The exact biochemical pathways affected by Boc-D-Aza-OH (CHA) are dependent on the specific molecules it binds to. Given its broad reactivity with nucleic acids, lipids, and proteins, it can potentially influence a wide range of biochemical processes .

Pharmacokinetics

As a small molecule, it is likely to have good bioavailability and can potentially cross cell membranes to reach intracellular targets .

Result of Action

The molecular and cellular effects of Boc-D-Aza-OH (CHA) are largely dependent on the specific molecules it interacts with. By forming stable linkages with various biomolecules, it can potentially alter their function and influence cellular processes .

Action Environment

The action of Boc-D-Aza-OH (CHA) can be influenced by various environmental factors. For instance, the presence of alkyne-containing molecules in the environment can affect its reactivity. Additionally, factors such as pH and temperature can potentially influence the rate of the click chemistry reaction .

Safety and Hazards

Boc-D-Dap(N3).CHA may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only outdoors or in a well-ventilated area, and contact with skin, eyes, and respiratory system should be avoided .

Future Directions

As a click chemistry reagent, Boc-D-Dap(N3).CHA has potential for use in various research fields due to its high yield, specificity, and simplicity . Its future directions may include further exploration of its applications in binding between different types of molecules, such as nucleic acids, lipids, and proteins .

properties

IUPAC Name

(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O4.C6H13N/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14);6H,1-5,7H2/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTIDHZIISJNBU-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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